BACE-1 Inhibition: Enhanced Potency of Derived 3-Aryl-Pyrrolidine Analogs vs. Unsubstituted Core
A key functionalized derivative, 3-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, synthesized from the target core scaffold via directed C–H arylation, exhibits potent BACE-1 inhibition with an IC₅₀ of 0.8 μM . This potency is achieved through late-stage diversification at the pyrrolidine C3 position, a synthetic handle unique to this scaffold. In contrast, the parent 3-(1-pyrrolidinyl)-5-isoxazolecarboxylic acid itself is a weak inhibitor, highlighting that the intrinsic geometry of the core enables strategic potency enhancements that are not observed with simpler isoxazole-5-carboxylic acids lacking the pyrrolidine ring .
| Evidence Dimension | BACE-1 Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 3-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivative: IC₅₀ = 0.8 μM |
| Comparator Or Baseline | Parent 3-(1-pyrrolidinyl)-5-isoxazolecarboxylic acid: IC₅₀ not reported (weak/inactive) |
| Quantified Difference | Not applicable (potency gained upon arylation) |
| Conditions | Biochemical assay; recombinant BACE-1 (human) |
Why This Matters
Demonstrates that the pyrrolidine ring on this isoxazole scaffold provides a modifiable C–H bond for late-stage functionalization, enabling the generation of potent BACE-1 inhibitors from a single, commercially available building block.
